6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde

Descripción

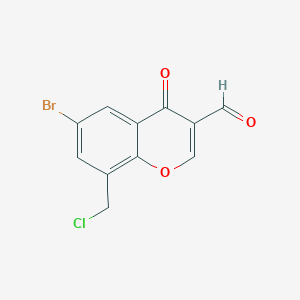

6-Bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is a synthetic chromene derivative characterized by a benzopyran backbone with a ketone group at position 4, a carbaldehyde at position 3, a bromine substituent at position 6, and a chloromethyl group at position 8. Chromenes (4H-1-benzopyran-4-ones) are privileged scaffolds in medicinal chemistry due to their diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties.

Propiedades

IUPAC Name |

6-bromo-8-(chloromethyl)-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClO3/c12-8-1-6(3-13)11-9(2-8)10(15)7(4-14)5-16-11/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSISUCIGCDZAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1CCl)OC=C(C2=O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a chromene derivative followed by chloromethylation and subsequent oxidation to introduce the aldehyde group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, formaldehyde and hydrochloric acid for chloromethylation, and oxidizing agents like pyridinium chlorochromate (PCC) for the aldehyde formation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-methanol.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is a synthetic organic compound belonging to the chromene family, characterized by fused benzene and pyran rings. It features a bromine atom at the 6-position, a chloromethyl group at the 8-position, and an aldehyde functional group at the 3-position of the chromene structure. The molecular formula for this compound is with a molecular weight of approximately 301.52 g/mol . This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Synthesis

The synthesis of this compound typically involves several steps, and these methods can be scaled up for industrial production by optimizing reaction conditions for higher yields and purity.

Applications

this compound has several applications:

- Synthesis of complex organic molecules It serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals, dyes, and polymers.

- Ligand design It is used in creating ligands for metal coordination chemistry, which can have applications in catalysis and materials science.

- Biological activity studies The compound is utilized in studying its interactions with biological systems, such as enzyme inhibition and receptor binding.

The interaction studies of this compound focus on its ability to bind with various biological macromolecules. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with proteins and nucleic acids, potentially leading to the inhibition of key enzymes or disruption of signaling pathways.

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| 6-bromo-8-chloroquinoline | Contains similar halogen substituents; significant biological activity |

| 6-bromo-8-methoxyquinoline | Features a methoxy group instead of chloromethyl; shows different properties |

| 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | Lacks chloromethyl; altered reactivity and biological activity |

| 6-methyl-4-oxo-4H-chromene-3-carbaldehyde | No halogen substituents; potentially less reactive and biologically active |

Mecanismo De Acción

The mechanism of action of 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the aldehyde group, allows it to form covalent bonds with biological macromolecules, potentially disrupting their normal function. This can lead to antimicrobial or anticancer effects by inhibiting key enzymes or signaling pathways.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

The substituent type and position significantly alter the physicochemical and structural properties of chromene derivatives. Key analogues and their distinguishing features are summarized below:

Table 1: Substituent Comparison of Chromene-3-carbaldehyde Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 6-Bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde | Br (6), CH₂Cl (8) | C₁₁H₇BrClO₃ | ~302.5 | Bulky chloromethyl; bromine at 6 |

| 6,8-Dichloro-4-oxochromene-3-carbaldehyde | Cl (6), Cl (8) | C₁₀H₅Cl₂O₃ | 259.05 | Halogen bonding (Cl···O) observed |

| 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Cl (8) | C₁₀H₅ClO₃ | 212.6 | No halogen bonding (Cl···O absent) |

| 6-Chloro-7-fluoro-4-oxo-4H-chromene-3-carbaldehyde | Cl (6), F (7) | C₁₀H₅ClFO₃ | 233.6 | Unsymmetrical Cl···F interactions |

| 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde | Cl (6), NO₂ (8) | C₁₀H₄ClNO₅ | 253.6 | Nitro group introduces steric hindrance |

| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | CH₃ (6) | C₁₁H₈O₃ | 188.18 | Methyl enhances π-π stacking |

Crystallographic and Interaction Analysis

Crystal packing and non-covalent interactions (halogen bonding, hydrogen bonding, π-π stacking) are highly sensitive to substituents:

Table 2: Crystal Data and Intermolecular Interactions

- Halogen Bonding: In dichloro derivatives (e.g., 6,8-dichloro), a σ-hole interaction between Cl8 and the formyl oxygen (O3) is observed, stabilizing the crystal lattice . However, monochloro analogues (e.g., 8-chloro) lack this interaction, relying instead on van der Waals forces .

- Electron-Withdrawing Effects : The 6-chloro-7-fluoro derivative exhibits Cl···F interactions due to the electron-withdrawing fluorine enhancing the σ-hole on chlorine .

- Steric Effects : The nitro group in 6-chloro-8-nitro derivatives introduces steric hindrance, altering packing efficiency compared to halogenated analogues .

Actividad Biológica

6-Bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde is a chromone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique halogenated structure, may exhibit various pharmacological properties, including anti-inflammatory, antioxidant, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 301.52 g/mol. The presence of bromine and chlorine atoms in its structure is significant as these halogens can influence the compound's reactivity and biological interactions.

1. Enzyme Inhibition

Research has demonstrated that chromone derivatives, including this compound, can act as inhibitors of various enzymes. For instance:

- Monoamine Oxidase (MAO) Inhibition : Some studies indicate that similar chromone derivatives exhibit selective inhibition of MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition has implications for treating neurological disorders such as depression and Parkinson's disease .

2. Antioxidant Activity

Chromone compounds are known for their antioxidant properties. The presence of electron-withdrawing groups, such as bromine and chlorine, may enhance the radical scavenging ability of the compound:

- Radical Scavenging : The antioxidant activity can be attributed to the ability to donate electrons to free radicals, thus stabilizing them and preventing cellular damage. This property is crucial in mitigating oxidative stress-related diseases .

3. Anti-inflammatory Effects

The structural features of chromones allow for interactions with inflammatory pathways:

- Inhibition of Cyclooxygenase (COX) : Chromone derivatives have been shown to inhibit COX enzymes, which play a key role in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Structural Analysis and Halogen Bonding

A study focused on the crystal structure of 6-bromo-4-oxo-4H-chromene-3-carbaldehyde revealed significant halogen bonding interactions between bromine atoms and oxygen atoms within the molecule. These interactions were found to stabilize the crystal structure and may influence its biological activity . The study highlighted that such bonding could enhance binding affinity to biological targets.

| Atom | X (Å) | Y (Å) | Z (Å) | U iso/U eq |

|---|---|---|---|---|

| Br1 | 0.09454(3) | 0.28528(3) | 0.922893(19) | 0.01450(13) |

| O1 | 0.8085(3) | 0.1862(3) | 0.52565(16) | 0.0122(3) |

| O2 | 0.1989(3) | 0.3151(3) | 0.38347(17) | 0.0157(4) |

Case Study 2: In Vitro Assessment

In vitro studies assessed the biological activity of related chromone derivatives against cholinesterases and β-secretase, demonstrating dual inhibitory effects that could be relevant for Alzheimer's disease treatment . The findings indicated that modifications at specific positions on the chromone ring significantly affected enzyme inhibition potency.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6-bromo-8-(chloromethyl)-4-oxo-4H-chromene-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of halogenated phenolic precursors with acylating agents. For example, POCl₃ in DMF at 0°C is commonly used to introduce the formyl group (see ). Optimization of stoichiometry (e.g., POCl₃:substrate ratio) and temperature control (0–5°C) minimizes side reactions like over-halogenation. Post-synthesis purification via recrystallization (e.g., using DCM/hexane) improves purity .

- Key Parameters : Yield correlates with halogen positioning (bromine at C6 enhances steric guidance for chloromethylation at C8) and solvent polarity (DMF stabilizes intermediates) .

Q. How can spectroscopic techniques (IR, NMR) distinguish structural features of this compound from its analogs?

- Methodology :

- IR : The aldehyde carbonyl stretch (ν~1680–1700 cm⁻¹) is distinct from the chromone lactone carbonyl (ν~1720–1740 cm⁻¹). Halogen (C–Br, ν~550–600 cm⁻¹; C–Cl, ν~700–750 cm⁻¹) and methylene (C–H, δ~2900–3000 cm⁻¹) peaks confirm substitution patterns .

- NMR : H NMR shows the aldehyde proton as a singlet (δ~9.8–10.2 ppm). The C8 chloromethyl group appears as a doublet (δ~4.5–5.0 ppm, ~12 Hz) due to coupling with adjacent protons. C NMR distinguishes Br (C6, δ~110–115 ppm) and Cl (C8, δ~45–50 ppm) substituents .

Advanced Research Questions

Q. How do halogen bonding and crystal packing interactions influence the solid-state properties of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals halogen bonding (Cl/Br···O) and π-π stacking. For example, bromine at C6 participates in type II halogen bonds (σ-hole interaction) with the aldehyde oxygen (distance ~3.1 Å, angle ~150°), stabilizing the lattice. Chlorine at C8 engages in weak Cl···π interactions (distance ~3.4 Å), affecting solubility and melting point .

- Contradiction Analysis : In analogs like 6-chloro-7-fluoro derivatives, Cl···F interactions (3.05 Å) dominate over Cl···O bonds, suggesting substituent electronegativity modulates packing .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for chromone derivatives?

- Methodology :

- Metabolic Stability : Use microsomal assays (e.g., liver S9 fractions) to identify rapid oxidation of the aldehyde group, which may reduce in vivo efficacy. Derivatization (e.g., Schiff base formation) improves stability .

- Solubility Optimization : LogP calculations (e.g., >3.5 indicates poor aqueous solubility) guide formulation with co-solvents (DMSO/PEG) or nanoparticle encapsulation .

Q. How do substituent electronic effects (e.g., Br vs. Cl) impact reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodology : Kinetic studies (e.g., UV-Vis monitoring of NAS with amines) show bromine’s stronger electron-withdrawing effect (+I > +M) activates the C3 aldehyde for attack. Hammett plots (σ⁺ values: Br = +0.26, Cl = +0.11) correlate with reaction rates .

Data Analysis and Experimental Design

Q. How to design crystallization trials to isolate polymorphs of this compound?

- Methodology : Use solvent/antisolvent screening (e.g., DMF + water vs. acetone + hexane) to vary supersaturation rates. SCXRD identifies polymorphs by unit cell differences (e.g., triclinic vs. monoclinic systems). Thermal analysis (DSC/TGA) distinguishes stability regimes .

Q. What statistical approaches validate contradictory bioassay results (e.g., IC₅₀ variability) across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.